molecular formula C10H19NO B7784314 Piperidin-4-one, 1-isopropyl-2,3-dimethyl-

Piperidin-4-one, 1-isopropyl-2,3-dimethyl-

Cat. No. B7784314
M. Wt: 169.26 g/mol
InChI Key: MBUYANXUYMISOS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Piperidin-4-one, 1-isopropyl-2,3-dimethyl- is a useful research compound. Its molecular formula is C10H19NO and its molecular weight is 169.26 g/mol. The purity is usually 95%.
BenchChem offers high-quality Piperidin-4-one, 1-isopropyl-2,3-dimethyl- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Piperidin-4-one, 1-isopropyl-2,3-dimethyl- including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

  • Synthesis and Structural Characterization : A study by Naveen et al. (2015) focused on synthesizing a derivative of Piperidin-4-one and characterizing its crystal and molecular structure. This research contributes to understanding the molecular geometry and potential applications in material science.

  • Stereochemical and X-ray Structural Studies : Research by Anand et al. (2021) involved the synthesis and characterization of Piperidin-4-one derivatives, including stereochemical analysis and X-ray structural studies. These findings are significant in medicinal chemistry and material sciences.

  • Conformational Analysis : A study by Thangamani et al. (2009) explored the preferred conformations of certain Piperidin-4-one derivatives, using NMR studies and molecular orbital calculations. This research aids in understanding the molecular dynamics and potential pharmacological applications.

  • Potential as Sunscreens and UV Filters : Research conducted by Suresh et al. (2015) proposed Piperidin-4-one derivatives as potential sunscreens and UV filters. This application is particularly relevant in cosmetic and dermatological products.

  • Micro Opioid Receptor Antagonists : A study by Le Bourdonnec et al. (2003) discovered that certain Piperidin-4-one derivatives act as micro opioid receptor antagonists, suggesting potential applications in pain management and opioid addiction treatment.

  • Corrosion Inhibitory Effect : Research by Senthilkumar et al. (2009) investigated the corrosion inhibitory effects of Piperidin-4-one oxime derivatives on mild steel, indicating its potential use in industrial applications for corrosion protection.

  • Inhibition of Sterol Biosynthesis : A study by Douglas and Paleg (1972) found that a Piperidin-4-one derivative inhibits the incorporation of mevalonate into sterols, revealing potential applications in biochemistry and pharmacology.

  • Dealkylation of Pyrazolium Salts : Research by Cross et al. (1980) involved the use of Piperidin-4-one in the conversion of pyrazolium salts to pyrazoles, highlighting its role in organic synthesis.

  • Synthesis of Analogues of Diphenylpyraline : A study by Weis et al. (2003) focused on the synthesis of Piperidin-4-one derivatives as potential analogues of diphenylpyraline, suggesting applications in drug development.

  • Copolymerization Studies : Research by Pérez et al. (2022) investigated the copolymerization of Piperidin-4-one derivatives with styrene, indicating potential uses in polymer chemistry.

properties

IUPAC Name

2,3-dimethyl-1-propan-2-ylpiperidin-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H19NO/c1-7(2)11-6-5-10(12)8(3)9(11)4/h7-9H,5-6H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MBUYANXUYMISOS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(N(CCC1=O)C(C)C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H19NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

169.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,3-Dimethyl-1-(propan-2-yl)piperidin-4-one

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Piperidin-4-one, 1-isopropyl-2,3-dimethyl-
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Piperidin-4-one, 1-isopropyl-2,3-dimethyl-
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Piperidin-4-one, 1-isopropyl-2,3-dimethyl-
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Reactant of Route 6
Piperidin-4-one, 1-isopropyl-2,3-dimethyl-

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